molecular formula C5H9N5 B019624 2-Methylpyrimidine-4,5,6-triamine CAS No. 89364-18-1

2-Methylpyrimidine-4,5,6-triamine

Cat. No.: B019624
CAS No.: 89364-18-1
M. Wt: 139.16 g/mol
InChI Key: GVAODCNTXLTJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrimidine-4,5,6-triamine is a heterocyclic aromatic compound with the molecular formula C5H9N5 It is a derivative of pyrimidine, characterized by the presence of three amino groups at positions 4, 5, and 6, and a methyl group at position 2

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methylpyrimidine-4,5,6-triamine are not well-studied. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, aminopyrimidine aminohydrolase, an enzyme involved in thiamine metabolism, catalyzes a reaction involving a similar compound, 4-amino-5-aminomethyl-2-methylpyrimidine

Cellular Effects

Pyrimidine derivatives are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can participate in nucleophilic aromatic substitution reactions . This suggests that this compound might interact with biomolecules through similar mechanisms, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Pyrimidine derivatives are known to be involved in various metabolic pathways, including those related to the biosynthesis of thiamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidine-4,5,6-triamine typically involves the reaction of 2-methyl-4,5,6-trichloropyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50°C to 100°C to facilitate the substitution of chlorine atoms with amino groups .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrimidine-4,5,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized pyrimidine derivatives, reduced amines, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 2-Methylpyrimidine-4,5,6-triamine is unique due to the presence of three amino groups and a methyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-methylpyrimidine-4,5,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-9-4(7)3(6)5(8)10-2/h6H2,1H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAODCNTXLTJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514910
Record name 2-Methylpyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89364-18-1
Record name 2-Methylpyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyrimidine-4,5,6-triamine
Reactant of Route 2
Reactant of Route 2
2-Methylpyrimidine-4,5,6-triamine
Reactant of Route 3
Reactant of Route 3
2-Methylpyrimidine-4,5,6-triamine
Reactant of Route 4
2-Methylpyrimidine-4,5,6-triamine
Reactant of Route 5
2-Methylpyrimidine-4,5,6-triamine
Reactant of Route 6
2-Methylpyrimidine-4,5,6-triamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.